1-[3-nitro-5-(phenylsulfanyl)phenyl]-1H-tetrazole
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Overview
Description
1-[3-NITRO-5-(PHENYLSULFANYL)PHENYL]-1H-1,2,3,4-TETRAZOLE is a heterocyclic compound that features a tetrazole ring substituted with a nitro group and a phenylsulfanyl group
Preparation Methods
The synthesis of 1-[3-NITRO-5-(PHENYLSULFANYL)PHENYL]-1H-1,2,3,4-TETRAZOLE typically involves multi-step reactions starting from commercially available precursorsThe reaction conditions often involve the use of strong acids or bases, and the process may require careful control of temperature and reaction time to achieve high yields and purity .
Chemical Reactions Analysis
1-[3-NITRO-5-(PHENYLSULFANYL)PHENYL]-1H-1,2,3,4-TETRAZOLE undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Scientific Research Applications
1-[3-NITRO-5-(PHENYLSULFANYL)PHENYL]-1H-1,2,3,4-TETRAZOLE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-[3-NITRO-5-(PHENYLSULFANYL)PHENYL]-1H-1,2,3,4-TETRAZOLE involves its interaction with molecular targets such as enzymes and receptors. The nitro group and the tetrazole ring play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-[3-NITRO-5-(PHENYLSULFANYL)PHENYL]-1H-1,2,3,4-TETRAZOLE can be compared with other similar compounds, such as:
N-[3-Nitro-5-(phenylsulfanyl)phenyl]-1,3-diphenyl-1H-pyrazole-4-carboxamide: This compound shares the phenylsulfanyl and nitro groups but has a different heterocyclic core.
3,4-Difluoro-N-(3-nitro-5-phenylsulfanyl-phenyl)-benzamide: This compound also contains the nitro and phenylsulfanyl groups but differs in the substitution pattern and the presence of fluorine atoms.
Properties
Molecular Formula |
C13H9N5O2S |
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Molecular Weight |
299.31 g/mol |
IUPAC Name |
1-(3-nitro-5-phenylsulfanylphenyl)tetrazole |
InChI |
InChI=1S/C13H9N5O2S/c19-18(20)11-6-10(17-9-14-15-16-17)7-13(8-11)21-12-4-2-1-3-5-12/h1-9H |
InChI Key |
BHCHPJVDSFMTRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC(=CC(=C2)[N+](=O)[O-])N3C=NN=N3 |
Origin of Product |
United States |
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